

spectroscopic data comparison for 4-Amino-4-methyl-2-pentanone Oxalate

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Compound of Interest

Compound Name:	4-Amino-4-methyl-2-pentanone Oxalate
Cat. No.:	B1265502

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A Comparative Guide to the Spectroscopic Analysis of β -Aminoketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for key β -aminoketone compounds. Due to the limited availability of public spectroscopic data for **4-Amino-4-methyl-2-pentanone Oxalate**, this document focuses on a comparative analysis of two representative β -aminoketones: the cyclic compound Triacetonamine and the acyclic 4-(Dimethylamino)-2-butanone. This guide is intended to illustrate the application of standard spectroscopic techniques for the characterization of this important class of molecules.

Executive Summary

β -Aminoketones are crucial building blocks in synthetic organic chemistry and are integral to the structure of numerous pharmaceutical compounds. A thorough spectroscopic characterization is essential for confirming the structure, purity, and stability of these molecules. This guide presents a comparative analysis of expected and reported data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS) for Triacetonamine and 4-(Dimethylamino)-2-butanone. Detailed experimental protocols for these techniques are also provided to assist researchers in their laboratory work.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two comparative β -aminoketones.

Table 1: FT-IR Spectroscopic Data

Functional Group	Triacetonamine (cm^{-1})	4-(Dimethylamino)-2-butanone (Predicted, cm^{-1})	Characteristic Vibrations
N-H Stretch	~3300-3500 (secondary amine)	N/A (tertiary amine)	Moderate, sometimes broad peak. Absence in tertiary amines is a key distinguishing feature.
C-H Stretch (sp^3)	~2850-3000	~2850-3000	Strong, sharp peaks.
C=O Stretch (Ketone)	~1710	~1715	Strong, sharp peak, characteristic of a saturated ketone.
C-N Stretch	~1100-1300	~1100-1300	Moderate to weak peaks.

Table 2: ^1H NMR Spectroscopic Data (in CDCl_3)

Assignment	Triacetonamine (δ , ppm)[1][2]	4-(Dimethylamino)-2-butanone (Predicted, δ , ppm)	Multiplicity & Integration
-C(CH ₃) ₂	1.13[1]	N/A	Singlet, 12H
-CH ₂ -	2.47[1]	2.75	Triplet, 2H
-N(CH ₃) ₂	N/A	2.25	Singlet, 6H
-C(=O)CH ₃	N/A	2.15	Singlet, 3H
-CH ₂ -N	N/A	2.50	Triplet, 2H
-NH	Variable	N/A	Broad singlet, 1H

Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)

Assignment	Triacetonamine (δ , ppm)[1]	4-(Dimethylamino)-2-butanone (Predicted, δ , ppm)
-C(CH ₃) ₂	28.33[1]	N/A
-CH ₂ -	55.89[1]	49.0
-C(CH ₃) ₂	60.05[1]	N/A
C=O	210.01[1]	208.0
-N(CH ₃) ₂	N/A	45.0
-C(=O)CH ₃	N/A	30.0
-CH ₂ -N	N/A	58.0

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z]	Fragmentation Pattern
Triacetonamine	155	140, 98, 83, 58	Loss of a methyl group (-15), McLafferty rearrangement, and cleavage of the piperidone ring.
4-(Dimethylamino)-2-butanone	115	58, 42, 71	α -cleavage adjacent to the nitrogen is a dominant pathway, leading to the stable iminium ion at m/z 58.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

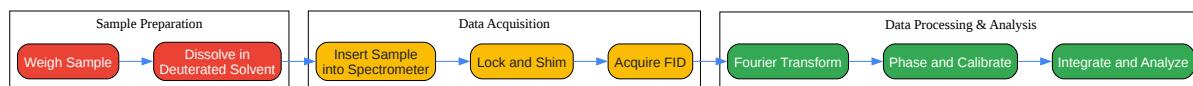
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy[3][4]

- **Sample Preparation:** Accurately weigh 5-25 mg of the compound for ^1H NMR or 20-100 mg for ^{13}C NMR. Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. For quantitative analysis, an internal standard with a known concentration may be added.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:** For ^1H NMR, acquire the spectrum using appropriate parameters such as spectral width, number of scans, and relaxation delay. For ^{13}C NMR, a proton-decoupled

spectrum is typically acquired, which may require a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.



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NMR Spectroscopy Experimental Workflow

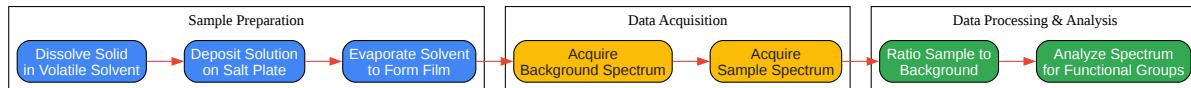
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)[\[5\]](#)[\[6\]](#)

- Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the clean, empty salt plate. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.



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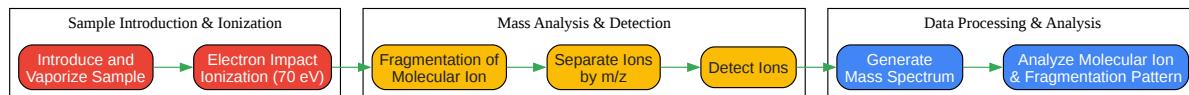
FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)[7][8][9][10]

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds. The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M^+).
- Fragmentation: The high energy of the electron beam causes the molecular ions to fragment into smaller, charged species.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector counts the number of ions at each m/z value, and the data is plotted as a mass spectrum, which shows the relative abundance of each ion.



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Mass Spectrometry Experimental Workflow

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